molecular formula C12H16N2O3 B4984600 N'-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide

N'-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide

Cat. No.: B4984600
M. Wt: 236.27 g/mol
InChI Key: LXWBUBYCFUHDHS-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide is an organic compound characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a methyloxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide typically involves the reaction of 4-methoxyphenethylamine with methyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the oxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of an oxamide group.

    4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and aniline moiety.

    2-methoxy-5-((phenylamino)methyl)phenol: Contains a methoxyphenyl group and phenol moiety.

Uniqueness

N’-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxamide moiety provides additional sites for hydrogen bonding and interaction with biological targets, distinguishing it from similar compounds .

Properties

IUPAC Name

N'-[2-(4-methoxyphenyl)ethyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-13-11(15)12(16)14-8-7-9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWBUBYCFUHDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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